Salvianolic acid B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through the condensation of three molecules of danshensu (3,4-dihydroxyphenyllactic acid) with one molecule of caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots. The process includes:

Extraction: The roots are crushed and soaked in a solvent such as ethanol or methanol.

Purification: The extract is then purified using techniques like column chromatography, often employing resins to isolate this compound.

Concentration: The purified extract is concentrated and dried to obtain this compound in powder form.

Analyse Des Réactions Chimiques

Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl groups.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different biological activities .

Applications De Recherche Scientifique

Pharmacological Effects

1. Neuroprotection

Salvianolic acid B exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that it can attenuate neuronal damage induced by toxins through the activation of Nrf2-dependent pathways, which mediate glial cell protection and reduce oxidative stress . Additionally, it has shown promise in protecting against ischemic brain injury, primarily through its anti-inflammatory properties and ability to mitigate oxidative stress .

2. Cardiovascular Benefits

Research indicates that this compound plays a significant role in the treatment of cardiovascular diseases. It has been shown to inhibit the development of thoracic aortic aneurysms by modulating the Janus kinase 2/STAT3 signaling pathway, thus reducing oxidative stress markers and inflammatory cytokines . Furthermore, it has demonstrated efficacy in improving endothelial function and lipid profiles, making it a candidate for managing atherosclerosis .

3. Antitumor Activity

this compound has been investigated for its antitumor properties, particularly in colon and breast cancers. It acts by promoting the degradation of programmed cell death ligand 1 (PD-L1) proteins through the ubiquitin-proteasome pathway, enhancing T-cell-mediated tumor cell killing . In breast cancer models, it inhibits epithelial-mesenchymal transition (EMT), thereby reducing migratory and invasive capabilities of cancer cells .

Case Studies

Safety Profile

Clinical trials have shown that this compound is generally well-tolerated with minimal adverse effects reported at therapeutic doses. A phase 1 trial indicated that doses up to 300 mg were safe for healthy volunteers, with only mild side effects such as transient increases in liver enzymes noted .

Mécanisme D'action

Salvianolic acid B exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Cardiovascular Protection: It improves endothelial function, reduces platelet aggregation, and protects against myocardial ischemia-reperfusion injury.

Neuroprotection: It protects neurons from oxidative damage and apoptosis.

Molecular Targets and Pathways:

Nrf2 Pathway: Activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.

MAPK Pathway: Modulates the MAPK signaling pathway, affecting cell survival and inflammation.

NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation.

Comparaison Avec Des Composés Similaires

Salvianolic acid B is unique among polyphenolic compounds due to its specific structure and potent biological activities. Similar compounds include:

Rosmarinic Acid: Another polyphenol with antioxidant and anti-inflammatory properties.

Caffeic Acid: A simpler phenolic acid with antioxidant activity.

Danshensu: A precursor in the synthesis of this compound, also possessing antioxidant properties.

Uniqueness: this compound stands out due to its higher potency in antioxidant and anti-inflammatory activities compared to these similar compounds. Its complex structure allows for multiple interactions with biological targets, enhancing its therapeutic potential .

Activité Biologique

Salvianolic acid B (Sal B), a key bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse biological activities. This article reviews the pharmacological effects of Sal B, focusing on its antioxidant, anti-inflammatory, anti-apoptotic, and cardioprotective properties, as well as its potential applications in treating various diseases.

This compound is a phenolic compound with a complex structure that contributes to its biological activity. Its mechanisms of action are primarily mediated through the modulation of oxidative stress and inflammatory pathways. Sal B has been shown to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1) .

1. Antioxidant Activity

Sal B exhibits strong antioxidant effects, which are crucial in combating oxidative stress-related diseases. It reduces lipid peroxidation and protects cellular membranes from damage caused by ROS . The compound regulates multiple signaling pathways, including the Nrf2/Keap1 pathway, to enhance the expression of antioxidant enzymes .

Table 1: Antioxidant Effects of this compound

| Study | Effect Observed | Mechanism |

|---|---|---|

| Lee et al., 2014 | Increased SOD levels | Upregulation via Nrf2 |

| Zhao et al., 2017 | Decreased MDA levels | Inhibition of lipid peroxidation |

| Liu et al., 2016 | Enhanced Grx1 expression | Regulation of oxidative stress |

2. Anti-Inflammatory Effects

Sal B has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the NF-κB signaling pathway, which is pivotal in inflammatory responses . This effect is particularly beneficial in conditions like cardiovascular diseases and neurodegenerative disorders.

3. Cardioprotective Effects

Research indicates that Sal B plays a protective role in cardiovascular health by improving endothelial function and reducing vascular smooth muscle cell proliferation . In animal models, Sal B administration has shown to alleviate myocardial ischemia-reperfusion injury and improve heart function post-injury .

Case Study: Cardiovascular Protection

In a study involving mice subjected to carotid artery ligation, Sal B significantly reduced intimal hyperplasia by downregulating microRNA-146a and cyclin D1, highlighting its potential for treating vascular diseases .

4. Neuroprotective Effects

Sal B has been explored for its neuroprotective properties, particularly in models of vascular dementia and Alzheimer's disease. It enhances cognitive function by modulating neurotransmitter levels and protecting neurons from oxidative stress .

Clinical Applications

The pharmacological properties of Sal B suggest potential therapeutic applications in various conditions:

- Cardiovascular Diseases : Due to its cardioprotective effects, Sal B may be beneficial in managing coronary artery disease and hypertension.

- Neurodegenerative Disorders : Its ability to reduce oxidative stress positions Sal B as a candidate for treating Alzheimer's disease and other forms of dementia.

- Diabetes Management : Studies have indicated that Sal B can improve insulin sensitivity and lipid metabolism in type 2 diabetes models .

Propriétés

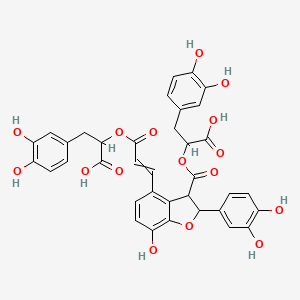

IUPAC Name |

2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.